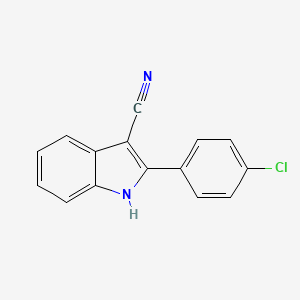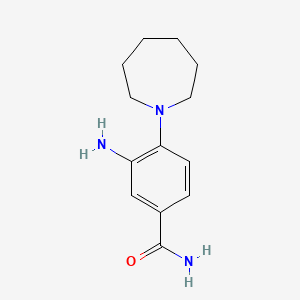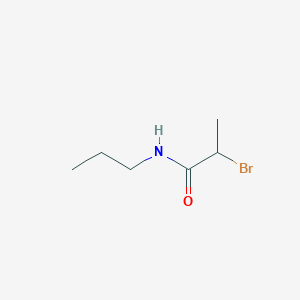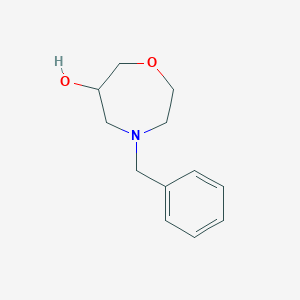![molecular formula C14H19NO B3039041 3,4-二氢螺[色满-2,1'-环己烷]-4-胺 CAS No. 954421-98-8](/img/structure/B3039041.png)
3,4-二氢螺[色满-2,1'-环己烷]-4-胺
概述
描述
3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine: is a spirocyclic compound that features a unique structural motif where a chromene ring is fused to a cyclohexane ring
科学研究应用
Chemistry: In chemistry, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biology, particularly in the development of bioactive molecules. Its spirocyclic structure is known to enhance the biological activity of certain compounds, making it a target for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers and other materials science fields.
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of chromene derivatives with cyclohexanone in the presence of a catalyst can yield the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
相似化合物的比较
3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: This compound shares a similar spirocyclic structure but features a quinoline ring instead of a chromene ring.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a spirocyclic structure with a chromane and piperidine ring, making it structurally related to 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine.
Uniqueness: The uniqueness of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine lies in its specific combination of a chromene and cyclohexane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYRBUIZTFCYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)

![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)

![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)

![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)



